An In-depth Technical Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride for Advanced Research
An In-depth Technical Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No. 114306-26-2), a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents, such as a chlorine atom at the 5-position and an amine group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity. 5-Chloro-quinolin-4-ylamine hydrochloride, as a water-soluble salt, offers advantages in formulation and bioavailability studies, making it a valuable intermediate and potential therapeutic agent in its own right. The presence of chlorine, a common halogen in pharmaceuticals, can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for further investigation.[1]
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 5-Chloro-quinolin-4-ylamine hydrochloride is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 114306-26-2 | [2] |
| Molecular Formula | C₉H₈Cl₂N₂ | [2] |
| Molecular Weight | 215.08 g/mol | |
| IUPAC Name | 5-chloroquinolin-4-amine hydrochloride | [2] |
| Appearance | Light yellow solid | |
| Purity | ≥ 95% | [3] |
| Melting Point | 120 °C (for free base) | [4] |
| Boiling Point | 366.8±27.0 °C (Predicted, for free base) | [4] |
| Density | 1.363±0.06 g/cm³ (Predicted, for free base) | [4] |
| pKa | 7.93±0.50 (Predicted, for free base) | [4] |
Note: Some of the listed physical properties, such as melting point, boiling point, density, and pKa, are for the free base, 5-Chloro-quinolin-4-ylamine (CAS No. 92385-37-0), and should be considered as approximations for the hydrochloride salt. The hydrochloride salt is expected to have a higher melting point and different solubility characteristics.
Synthesis and Purification: A Strategic Approach
The synthesis of 4-aminoquinoline derivatives often involves the displacement of a leaving group at the 4-position of the quinoline ring with an amine. A common and effective strategy for preparing 5-Chloro-quinolin-4-ylamine hydrochloride would involve the reaction of a suitable 4-substituted-5-chloroquinoline with an amino source, followed by salt formation.
Conceptual Synthesis Workflow
The following diagram illustrates a logical synthetic pathway, starting from a commercially available precursor. The choice of an appropriate leaving group at the C4 position (e.g., chlorine) is critical for a successful nucleophilic aromatic substitution (SNAr) reaction.
Caption: Conceptual workflow for the synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 4-aminoquinolines and serves as a starting point for laboratory synthesis.[5]
Step 1: Synthesis of 5-Chloro-quinolin-4-ylamine (Free Base)
-
Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) with a significant excess of aqueous ammonia (e.g., 28-30% solution). The use of a sealed vessel is crucial to maintain the concentration of ammonia and achieve the necessary pressure for the reaction to proceed.
-
Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The resulting mixture is then basified with a strong base (e.g., 10M NaOH) to ensure the product is in its free base form.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Chloro-quinolin-4-ylamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-Chloro-quinolin-4-ylamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Washing and Drying: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield 5-Chloro-quinolin-4-ylamine hydrochloride as a solid.
Purification by Recrystallization:
For obtaining high-purity material, recrystallization is a critical step. A suitable solvent system must be determined experimentally, but a mixture of ethanol and diethyl ether is often a good starting point for hydrochloride salts of amino-heterocycles. The principle is to dissolve the compound in a minimal amount of the hot, better solvent (ethanol) and then slowly add the poorer solvent (diethyl ether) until turbidity is observed. Upon cooling, crystals of the purified product should form.
Chemical Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 5-Chloro-quinolin-4-ylamine hydrochloride is primarily dictated by the quinoline ring system, the amino group, and the chloro substituent.
-
The Amino Group: The 4-amino group is a key functional handle for further synthetic modifications. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
The Quinoline Ring: The quinoline nucleus itself can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.
-
The Chloro Substituent: The chlorine atom at the 5-position influences the electronic properties of the quinoline ring and can impact the compound's interaction with biological targets.
Potential as a Kinase Inhibitor Scaffold
The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.
Caption: Hypothetical binding mode of a 4-aminoquinoline derivative in a kinase active site.
By modifying the 4-amino group with various substituents, it is possible to target different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 5-chloro substituent can contribute to binding by interacting with specific residues in the active site. This makes 5-Chloro-quinolin-4-ylamine hydrochloride a valuable starting material for the synthesis of novel kinase inhibitors.[6][7]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Chloro-quinolin-4-ylamine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
-
First Aid:
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with significant potential in the field of drug discovery and development. Its structural features, particularly the 4-aminoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical and biological properties, the foundational knowledge of quinoline chemistry provides a strong basis for its exploration. Future research should focus on the development and validation of efficient synthesis and purification protocols, as well as the systematic evaluation of its biological activity and that of its derivatives against a range of therapeutic targets.
References
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(4), 489-495. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
-
Wang, X., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 311, 113337. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
G. S. S. S. T. E. F. A. S. H. M. A. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. Retrieved from [Link]
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
He, G. X., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(5), 1542–1543. Retrieved from [Link]
-
NIST. (n.d.). 5-Quinolinamine. Retrieved from [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]
-
Jin Dun Chemistry. (2025, February 9). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-2,7,8-trimethyl-quinolin-5-ylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
-
P&S Chemicals. (n.d.). Product information, 5-Chloro-quinolin-4-ylamine hydrochloride. Retrieved from [Link]
-
Chemcd. (n.d.). 5-chloro-quinolin-4-ylamine hydrochloride ,114306-26-2. Retrieved from [Link]
-
Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. Retrieved from [Link]
- Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 92385-37-0 CAS MSDS (4-AMINO-5-CHLOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
